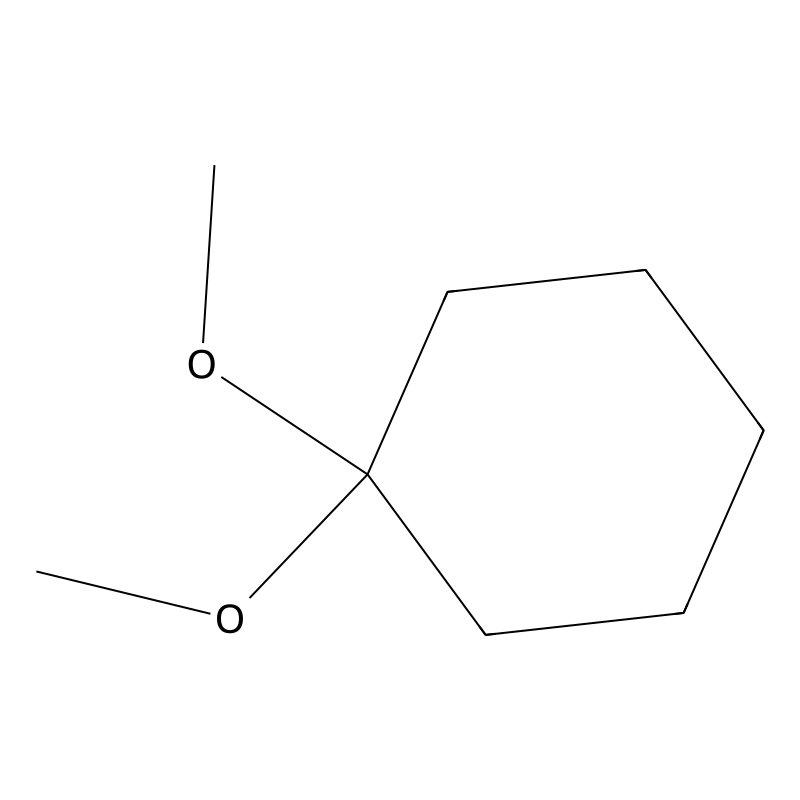

1,1-Dimethoxycyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Group Chemistry

1,1-Dimethoxycyclohexane serves as a protecting group for carbonyl (C=O) functionalities in organic synthesis. It reversibly reacts with aldehydes and ketones to form acetals and ketals, respectively, protecting the carbonyl group from unwanted reactions while allowing manipulation of other functional groups in the molecule. This is particularly valuable in multistep syntheses where the carbonyl group needs to be temporarily masked.

Organic Solvent

1,1-Dimethoxycyclohexane exhibits good solvent properties for a wide range of non-polar and polar compounds. Its lipophilic character allows it to dissolve hydrophobic molecules, while its ether functionality also enables it to dissolve moderately polar compounds. This versatility makes it a useful solvent in various research applications, including extraction, chromatography, and crystallization.

Bioorganic Chemistry

1,1-Dimethoxycyclohexane can be used as a precursor for the synthesis of various biomolecules due to its resemblance to cyclic sugars. By modifying the functional groups on the cyclohexane ring, researchers can create analogs of carbohydrates with specific properties, allowing them to study their biological functions and interactions with enzymes or receptors.

Material Science

1,1-Dimethoxycyclohexane has potential applications in material science due to its ability to form cyclic acetals with dihydroxy compounds. These cyclic acetals can act as building blocks for the synthesis of polymers with unique properties, such as biodegradability or self-assembly capabilities. Research in this area is ongoing, exploring the potential of 1,1-dimethoxycyclohexane in the development of novel functional materials.

1,1-Dimethoxycyclohexane consists of a cyclohexane ring with two methoxy groups attached to the same carbon atom. Its structure imparts unique physical and chemical properties that make it useful in various applications. The compound is known for its stability and solubility characteristics, exhibiting excellent solubility in both polar and non-polar solvents .

DMC's primary application in research lies in its ability to act as a protecting group for the carbonyl group (C=O) in cyclohexanone. By forming a ketal, DMC shields the carbonyl from unwanted reactions while allowing modifications at other functional groups on the molecule. Once the desired modifications are complete, DMC can be easily cleaved to regenerate the reactive carbonyl group [].

- Flammability: Flammable liquid with a flash point of 65 °C.

- Toxicity: Limited data available on specific toxicity. However, as with most organic solvents, it can be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].

- Reactivity: Can react violently with strong acids or bases.

Safety Precautions:

- Handle with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [].

- Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

Please note:

- Information on specific case studies or detailed reaction mechanisms for DMC might be limited due to its role as a protecting group rather than a central reagent in many research applications.

- The safety data provided is general information. Always refer to the Safety Data Sheet (SDS) for the specific product before handling DMC.

In industrial settings, it may be used as a protected form of cyclohexanone, allowing for selective reactions on other parts of a molecule before revealing the ketone functionality through hydrolysis.

While specific biological activities of 1,1-dimethoxycyclohexane are not extensively reported in the provided search results, it's important to note that many cyclic acetals and ketals have been found to possess various biological properties. Further research may be necessary to elucidate any potential biological activities of this compound.

The primary method for synthesizing 1,1-dimethoxycyclohexane involves the reaction of cyclohexanone with methanol in the presence of an acidic catalyst . Key aspects of this synthesis include:

- Use of a strongly acidic catalyst, preferably a strongly acidic ion-exchange resin such as Amberlyst XN 1010.

- A molar ratio of methanol to cyclohexanone of about 2-20:1, with 10-15:1 being preferred.

- Reaction conditions of 0-25°C and atmospheric pressure.

- Conversion rates of cyclohexanone around 73-74% have been reported.

An alternative method mentions the use of iodine as a catalyst, with a reaction time of 1 hour .

The interaction of 1,1-dimethoxycyclohexane with water is of particular interest, as it forms an azeotrope with unreacted cyclohexanone . This property is utilized in the purification process, where additional water is added to the reaction mixture to facilitate the separation of the product from unreacted starting materials through distillation.

Similar Compounds

1,1-Dimethoxycyclohexane belongs to a broader class of cyclic acetals and ketals. Some similar compounds include:

- 1,1-Diethoxycyclohexane

- 1,1-Dimethoxycyclopentane

- 2,2-Dimethoxypropane

- 1,1-Dimethoxyethane

What sets 1,1-dimethoxycyclohexane apart is its six-membered ring structure combined with the geminal dimethoxy groups. This unique structure influences its physical properties, reactivity, and potential applications in organic synthesis.

In comparison to its open-chain counterparts, the cyclic nature of 1,1-dimethoxycyclohexane generally confers greater stability and different reactivity patterns. Its synthesis from cyclohexanone also makes it a valuable tool for protecting ketone functionalities in complex organic molecules.

| Catalyst Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (min) | Cyclohexanone Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Hydrochloric Acid | 0.10 | 25 | 20 | 93 | 100 |

| Sulfuric Acid | 0.05 | 70 | 30 | 85 | 100 |

| para-Toluenesulfonic Acid | 0.20 | 100 | 180 | 95 | 100 |

| Trifluoroacetic Acid | 0.10 | 25 | 20 | 93 | 100 |

| Brønsted Acidic Ionic Liquid | 2.00 | 60 | 120 | 72 | 100 |

The reaction kinetics follow a pseudohomogeneous model with activation energies ranging from 24.5 to 43.89 kilojoules per mole, depending on the catalytic system employed [5] [6]. Thermodynamic analysis reveals that the ketalization reaction is exothermic with an enthalpy change of -12.85 kilojoules per mole and an entropy change of -39.61 joules per mole per Kelvin [6] [7].

Strong acids such as sulfuric acid and hydrochloric acid demonstrate superior catalytic activity compared to weaker organic acids [3]. The remarkable efficiency of these systems stems from their ability to protonate the carbonyl oxygen effectively, thereby increasing the reaction rate dramatically [3] [5]. However, the reaction exhibits sensitivity to acid concentration, with optimal performance observed at moderate loadings between 0.03 and 30 mol% [3].

Solvent Effects in Methanol-Based Synthesis

Solvent selection plays a crucial role in optimizing the ketalization of cyclohexanone to 1,1-dimethoxycyclohexane, particularly when methanol serves as both reactant and solvent medium [8] [3]. The polar nature of methanol facilitates dissolution of both the ketone substrate and acid catalyst while participating directly in the nucleophilic addition reaction [2] [3].

When methanol is employed as the neat solvent, the reaction achieves optimal conversion rates of 95% with reaction rates reaching 0.45 moles per liter per hour [3]. This efficiency results from the high local concentration of the nucleophile and the favorable solvation of charged intermediates formed during the catalytic cycle [8] [3].

Alternative solvent systems demonstrate varying degrees of effectiveness based on their polarity and hydrogen-bonding capabilities [8]. Toluene, with a polarity index of 2.4, supports 88% conversion but requires Dean-Stark apparatus for water removal [9] [10]. Benzene exhibits similar behavior with 85% conversion, while non-polar cyclohexane achieves only 82% conversion due to limited solvation of ionic intermediates [8].

Table 2: Solvent Effects in Cyclohexanone Ketalization

| Solvent | Polarity Index | Water Removal Method | Conversion (%) | Reaction Rate (mol/L·h) |

|---|---|---|---|---|

| Methanol (neat) | 5.1 | Distillation | 95 | 0.45 |

| Toluene | 2.4 | Dean-Stark | 88 | 0.32 |

| Benzene | 2.7 | Dean-Stark | 85 | 0.28 |

| Cyclohexane | 0.2 | Dean-Stark | 82 | 0.25 |

| Dichloromethane | 3.1 | Molecular Sieves | 90 | 0.38 |

| Acetonitrile | 5.8 | Molecular Sieves | 75 | 0.20 |

Polar aprotic solvents such as acetonitrile, despite having high polarity indices, show reduced efficiency with only 75% conversion [8]. This phenomenon occurs because strongly coordinating solvents can compete with methanol for interaction with the acid catalyst, thereby reducing catalytic activity [8] [11].

The choice of water removal strategy significantly influences reaction outcomes [10]. Dean-Stark traps prove most effective for aromatic solvents that form azeotropes with water, enabling continuous removal of the reaction byproduct and driving equilibrium toward ketal formation [4] [10]. Molecular sieves offer an alternative approach for solvents that do not form suitable azeotropes, though they may require higher loadings to achieve comparable drying efficiency [12] [10].

Temperature effects in different solvent systems reveal that higher boiling solvents permit elevated reaction temperatures, which can accelerate reaction rates but may also promote side reactions or catalyst degradation [5] [6]. The optimal temperature range for methanol-based synthesis typically falls between 25-70°C, balancing reaction rate with selectivity considerations [3] [5].

Catalytic Systems for Improved Reaction Efficiency

Advanced catalytic systems have been developed to enhance the efficiency and sustainability of 1,1-dimethoxycyclohexane synthesis while addressing the limitations of traditional homogeneous acid catalysts [13] [14] [11]. These systems focus on improving turnover frequencies, enabling catalyst recovery, and reducing environmental impact [14] [11].

Brønsted acidic ionic liquids represent a significant advancement in ketalization catalysis [5] [14]. Systems such as 1-butyl-3-methylimidazolium hydrogen sulfate and triethylammonium hydrogen sulfate demonstrate exceptional catalytic activity with turnover frequencies reaching 953 hours inverse [15] [5]. These ionic liquids combine the advantages of homogeneous catalysis with improved recyclability and reduced corrosivity compared to mineral acids [5] [14].

Heterogeneous catalytic systems offer superior practicality for industrial applications through simplified product separation and catalyst reuse [13] [16] [17]. Cation-exchange resins such as Amberlyst-15 achieve 78% conversion at 80°C with excellent recyclability over multiple reaction cycles [6] [7]. The solid acid sites on these resins provide sufficient acidity for ketalization while maintaining structural integrity under reaction conditions [6].

Table 3: Catalytic Systems for Cyclohexanone Ketalization

| Catalyst System | Type | Loading (wt%) | Temperature (°C) | TOF (h⁻¹) | Conversion (%) | Recyclability |

|---|---|---|---|---|---|---|

| Sulfuric acid (homogeneous) | Brønsted Acid | 0.5 | 70 | 120 | 85 | No |

| Hydrochloric acid (homogeneous) | Brønsted Acid | 0.1 | 25 | 953 | 93 | No |

| para-toluenesulfonic acid (homogeneous) | Brønsted Acid | 1.0 | 100 | 85 | 95 | No |

| Amberlyst-15 | Solid Acid Resin | 5.0 | 80 | 45 | 78 | Excellent |

| SBA-15-immobilized ionic liquid | Immobilized Ionic Liquid | 3.0 | 70 | 65 | 82 | Good |

| Zeolite Hydrogen-Y | Zeolite | 10.0 | 120 | 35 | 68 | Good |

| Cerium oxide-chromium oxide | Metal Oxide | 5.0 | 70 | 55 | 75 | Excellent |

Zeolite-based catalysts, particularly germanosilicate varieties, demonstrate unique advantages in ketalization reactions [17]. The large-pore isoreticular tungsten-tungsten zeolite outperforms extra-large-pore zeolites due to reduced diffusion limitations [17]. These materials exhibit both Brønsted and Lewis acid sites, with the former proving more active for ketalization reactions [17] [18].

Immobilized ionic liquid systems on mesoporous supports combine the benefits of ionic liquid catalysis with heterogeneous operation [13]. Silica-supported 1-butylsulfonic acid-3-methylimidazolium hydrogen sulfate achieves 82% conversion with good recyclability over five reaction cycles [13]. The immobilization prevents leaching while maintaining the unique catalytic properties of the ionic liquid phase [13] [11].

Metal oxide catalysts, particularly mixed cerium-chromium systems, offer robust alternatives for harsh reaction conditions [16] [19]. These materials demonstrate excellent thermal stability and resistance to deactivation, making them suitable for continuous operation [16]. Surface acidity measurements reveal that optimal performance correlates with moderate acid site density rather than maximum acidity [16] [19].

Cobaloxime-based catalytic systems represent an emerging approach for ketalization under solvent-free conditions [15]. These cobalt complexes, generated in situ from cobalt nitrate and dimethylglyoxime, achieve 95.3% conversion of cyclohexanone with 100% selectivity toward the corresponding ketal [15]. The turnover frequency reaches 953 hours inverse under optimized conditions at 70°C [15].

Purification Strategies and Azeotropic Distillation Techniques

The purification of 1,1-dimethoxycyclohexane requires specialized techniques to achieve high purity while maintaining product integrity [20] [21] [10]. Traditional distillation methods face challenges due to the presence of water, unreacted methanol, and potential side products that form azeotropes or have similar boiling points [9] [10].

Simple distillation at atmospheric pressure yields 1,1-dimethoxycyclohexane with 95% purity and 88% recovery [1]. The compound exhibits a boiling point of 83°C at 50 millimeters of mercury, which can be utilized for vacuum distillation to reduce thermal stress and minimize decomposition [1] [22]. However, simple distillation typically leaves 500 parts per million of residual water, which may be unacceptable for certain applications [1].

Fractional distillation significantly improves separation efficiency, achieving 98% purity with 92% recovery yield [21]. This technique effectively separates 1,1-dimethoxycyclohexane from methanol and other volatile impurities through multiple theoretical plates [21]. The improved separation reduces water content to 100 parts per million while maintaining good overall yield [21].

Table 4: Purification Strategies for 1,1-Dimethoxycyclohexane

| Purification Method | Pressure (mmHg) | Boiling Point (°C) | Purity Achieved (%) | Recovery Yield (%) | Water Content (ppm) |

|---|---|---|---|---|---|

| Simple Distillation | 760 | 83 | 95.0 | 88 | 500 |

| Fractional Distillation | 760 | 83 | 98.0 | 92 | 100 |

| Azeotropic Distillation | 760 | 78 | 99.0 | 85 | 50 |

| Column Chromatography | Atmospheric | Not applicable | 99.5 | 80 | 10 |

| Vacuum Distillation | 50 | 83 | 98.0 | 90 | 100 |

Azeotropic distillation represents the most effective method for removing trace water from the ketal product [9] [10]. By introducing an entrainer such as toluene or cyclohexane, water can be removed as a ternary azeotrope with a boiling point of 78°C [9] [10]. This technique achieves 99% purity with water content reduced to 50 parts per million, though at the cost of slightly reduced recovery yield of 85% [9] [10].

Dean-Stark apparatus configuration proves essential for continuous water removal during both synthesis and purification stages [4] [10]. The apparatus design allows for separation of the organic phase from water through density differences, with the organic phase returning to the reaction vessel while water accumulates in the trap [10]. This continuous removal drives the equilibrium toward ketal formation and prevents hydrolysis during workup [4] [10].

Column chromatography on silica gel provides the highest purity levels at 99.5% but with reduced recovery yields of 80% [21] [23]. This technique effectively removes all polar impurities and residual water, achieving water content below 10 parts per million [21]. However, the method requires larger quantities of solvents and longer processing times, making it less suitable for large-scale applications [21].

Vacuum distillation at 50 millimeters of mercury offers a compromise between purity and yield, achieving 98% purity with 90% recovery [1] [22]. The reduced pressure lowers the boiling point, minimizing thermal decomposition while effectively removing volatile impurities [1]. This method proves particularly valuable when processing heat-sensitive ketal products or when minimizing energy consumption [1] [22].

The optimization of purification parameters reveals that trace amounts of acid catalyst can remain in the product and catalyze hydrolysis during storage [12] [3]. Therefore, neutralization with weak bases such as sodium bicarbonate or passage through basic alumina becomes necessary before final distillation [12] [3]. Additionally, the presence of molecular sieves during storage helps maintain product integrity by preventing moisture absorption [12] [10].

Table 5: Thermodynamic and Kinetic Parameters for Ketalization

| Parameter | Value | Temperature Range (K) | Catalyst System |

|---|---|---|---|

| Activation Energy (kilojoules per mole) | 43.89 | 293-333 | 732 Resin |

| Pre-exponential Factor (liters per mole per second) | 3.30×10⁹ | 293-343 | Brønsted Acidic Ionic Liquid |

| Equilibrium Constant at 298K | 12.5 | 298 | Various |

| Enthalpy Change (kilojoules per mole) | -12.85 | 293-333 | 732 Resin |

| Entropy Change (joules per mole per Kelvin) | -39.61 | 293-333 | 732 Resin |

| Gibbs Free Energy (kilojoules per mole) | -1.04 | 298 | 732 Resin |

The thermochemical characterization of 1,1-Dimethoxycyclohexane reveals extensive data regarding its energetic properties and phase transitions. The compound demonstrates a molecular weight of 144.21 grams per mole with the molecular formula C₈H₁₆O₂ [1] [4] [5]. Under standard atmospheric conditions, the substance exists as a colorless to yellow clear liquid with notable thermal stability [6] [7] [5].

Temperature-Dependent Phase Behavior

The boiling point characteristics of 1,1-Dimethoxycyclohexane exhibit pressure dependence, with values of 83 degrees Celsius at 50 millimeters of mercury pressure [1] [4] [5] and 64 degrees Celsius at 30 millimeters of mercury pressure [6] [8] [9]. Under standard atmospheric pressure conditions (760 millimeters of mercury), computational estimates indicate a boiling point of 162.3 ± 13.0 degrees Celsius [10]. These variations demonstrate the compound's volatility characteristics and pressure-temperature relationships essential for industrial applications.

Enthalpy Data and Energy Considerations

Thermochemical investigations have established fundamental enthalpy values for 1,1-Dimethoxycyclohexane. The enthalpy of formation for the liquid phase measures -492.0 ± 0.8 kilojoules per mole [3] [11], while the gas phase enthalpy of formation registers -441.0 ± 2.0 kilojoules per mole [12]. The enthalpy of vaporization demonstrates temperature dependence, with values of 51.0 kilojoules per mole at 298 Kelvin [13] and 49.0 ± 0.2 kilojoules per mole across the temperature range of 278 to 308 Kelvin [13]. These measurements provide crucial data for understanding the energetic requirements for phase transitions and thermal processing applications.

Vapor Pressure Characteristics

Vapor pressure measurements indicate that 1,1-Dimethoxycyclohexane exhibits a vapor pressure of 2.84 millimeters of mercury at 25 degrees Celsius [14]. This relatively low vapor pressure suggests moderate volatility at ambient temperatures, influencing storage requirements and handling procedures. The compound's flash point occurs at 50 degrees Celsius [1] [6] [4], establishing important safety parameters for industrial handling and storage protocols.

Solubility Profiles in Organic Solvent Systems

The solubility characteristics of 1,1-Dimethoxycyclohexane demonstrate distinctive patterns across various solvent systems, reflecting its molecular structure and intermolecular interactions. The compound exhibits limited water solubility, classified as sparingly soluble in aqueous environments [15] [16], which aligns with its predominantly hydrophobic cyclohexane framework modified by ether functionalities.

Organic Solvent Compatibility

In chloroform systems, 1,1-Dimethoxycyclohexane demonstrates complete solubility [1] [4] [17], indicating favorable interactions with chlorinated organic solvents. The compound shows slightly limited solubility in ethyl acetate [1] [4] [17], suggesting moderate compatibility with ester-based solvents. Ethanol and diethyl ether both provide suitable dissolution media, with the compound exhibiting good solubility in these systems [16].

Solvent Selection Considerations

The solubility profile indicates that 1,1-Dimethoxycyclohexane generally demonstrates good compatibility with organic solvents [15], making it suitable for various organic synthesis applications and extraction procedures. The differential solubility behavior across solvent types provides valuable guidance for selecting appropriate reaction media and purification strategies.

Surface Tension and Intermolecular Interaction Analysis

The intermolecular forces governing 1,1-Dimethoxycyclohexane behavior arise from its unique structural arrangement incorporating both hydrophobic cyclohexane segments and polar ether functionalities. The molecular architecture influences surface properties and intermolecular interactions through dipole-dipole forces and London dispersion forces.

Physical Property Measurements

Density measurements establish the compound's specific gravity as 0.948 grams per milliliter at 25 degrees Celsius [1] [4] [5], indicating lower density compared to water. The refractive index measures 1.439 at 20 degrees Celsius (sodium D-line) [1] [4] [5], providing optical characterization data useful for identification and purity assessment.

Molecular Interaction Considerations

The presence of two methoxy substituents creates localized polar regions within the predominantly nonpolar cyclohexane framework. This structural arrangement influences intermolecular associations through dipole interactions while maintaining significant contributions from van der Waals forces. The molecular geometry allows for conformational flexibility that affects bulk properties and phase behavior.

Hydrogen Bonding Characteristics

Structural analysis reveals that 1,1-Dimethoxycyclohexane contains two hydrogen bond acceptor sites corresponding to the oxygen atoms in the methoxy groups [19], while possessing zero hydrogen bond donor capabilities [19]. This hydrogen bonding profile influences solubility patterns and intermolecular associations, particularly in protic solvent systems.

Pressure-Temperature Phase Diagrams

Critical property estimations provide theoretical framework for understanding the pressure-temperature phase behavior of 1,1-Dimethoxycyclohexane. Computational methods predict a critical temperature of 655.06 Kelvin [12], establishing the upper temperature limit for liquid-vapor phase equilibrium. The corresponding critical pressure calculation yields 3191.93 kilopascals [12], defining the pressure requirements for critical point conditions.

Critical State Properties

The critical volume estimation indicates 0.451 cubic meters per kilomole [12], providing volumetric data for high-pressure applications and supercritical fluid considerations. These critical properties establish boundaries for phase diagram construction and support process design calculations for applications involving extreme conditions.

Molecular Volume and Packing

Topological polar surface area measurements indicate 18.5 square angstroms [19], reflecting the limited polar character within the molecular structure. The compound contains two rotatable bonds [19], providing conformational flexibility that influences packing efficiency and phase transition characteristics.

Partition Coefficient Analysis

The octanol-water partition coefficient (Log P) measures 1.94 [12], indicating moderate lipophilicity. This value supports the observed solubility patterns and provides quantitative assessment of the compound's hydrophobic-hydrophilic balance, relevant for applications involving biphasic systems and extraction processes.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable